Trimethyl(piperidin-3-yl)silane
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Overview
Description
Trimethyl(piperidin-3-yl)silane is an organosilicon compound that features a piperidine ring attached to a silicon atom, which is further bonded to three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(piperidin-3-yl)silane typically involves the reaction of piperidine derivatives with trimethylchlorosilane under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of trimethylchlorosilane to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and scalability of this compound.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(piperidin-3-yl)silane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the silicon atom.
Reduction: Hydride donors like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can react with the piperidine ring under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced silicon-containing compounds.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Trimethyl(piperidin-3-yl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be utilized in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethyl(piperidin-3-yl)silane involves its ability to participate in various chemical reactions due to the presence of the silicon atom and the piperidine ring. The silicon atom can form strong bonds with oxygen and other electronegative elements, making it a versatile reagent in organic synthesis. The piperidine ring can act as a nucleophile, participating in substitution reactions and forming stable products.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but lacks the piperidine ring.
Piperidine: Contains the piperidine ring but lacks the silicon atom.
Trimethylsilyl derivatives: Compounds with similar silicon-containing groups but different substituents.
Uniqueness
Trimethyl(piperidin-3-yl)silane is unique due to the combination of the silicon atom and the piperidine ring, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
trimethyl(piperidin-3-yl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NSi/c1-10(2,3)8-5-4-6-9-7-8/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTSDGQAJGWHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1CCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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